REACTION_SMILES
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[C:6]([CH3:7])(=[O:8])[c:9]1[cH:10][c:11]([C:17]#[N:18])[c:12](=[O:16])[nH:13][c:14]1[CH3:15].[S:1]([OH:2])(=[O:3])(=[O:4])[OH:5]>>[O:2]=[C:17]([c:11]1[cH:10][c:9]([C:6]([CH3:7])=[O:8])[c:14]([CH3:15])[nH:13][c:12]1=[O:16])[NH2:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc(C#N)c(=O)[nH]c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)c1cc(C(N)=O)c(=O)[nH]c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |